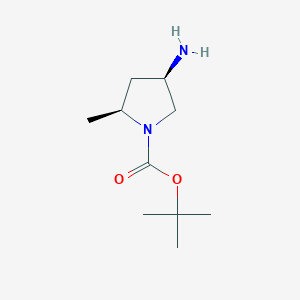
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
Vue d'ensemble
Description
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of both chloropropanoyl and trifluoroethyl groups attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea typically involves the following steps:
Acylation Reaction: The starting material, 2-chloropropanoic acid, is first converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Urea Formation: The acyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (TEA) to form the desired urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: 2-chloropropanoic acid and 2,2,2-trifluoroethylurea.
Oxidation: Oxidized derivatives depending on the specific reaction pathway.
Applications De Recherche Scientifique
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides or pesticides.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
1-(2-Chloropropanoyl)-3-methylurea: Similar structure but with a methyl group instead of a trifluoroethyl group.
1-(2-Chloropropanoyl)-3-ethylurea: Contains an ethyl group instead of a trifluoroethyl group.
Uniqueness: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N2O2/c1-3(7)4(13)12-5(14)11-2-6(8,9)10/h3H,2H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWZRXPYACBMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


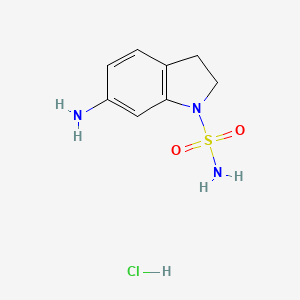




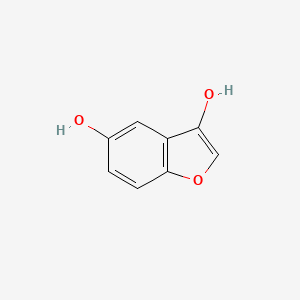
![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
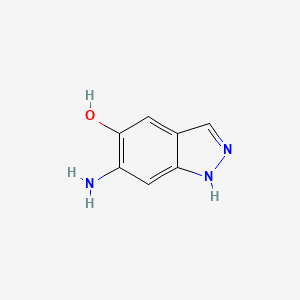
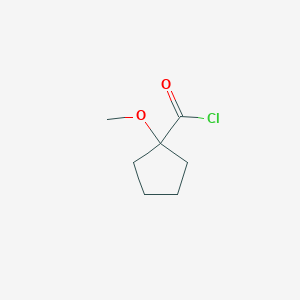


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

